Unique E3 Ligase Recruitment: DCAF11 vs. CRBN/VHL
E3 ligase Ligand 7 specifically recruits the E3 ligase substrate receptor DCAF11, in contrast to the vast majority of commercial PROTAC ligands which target cereblon (CRBN) or von Hippel-Lindau (VHL) [1]. This distinction is qualitative and functionally critical; the resulting PROTAC (BET Degrader-12) degrades BRD3 and BRD4 in a DCAF11-dependent manner [1].
| Evidence Dimension | E3 Ligase Recruitment Target |
|---|---|
| Target Compound Data | DCAF11 |
| Comparator Or Baseline | CRBN (thalidomide analogs) or VHL ligands |
| Quantified Difference | Qualitative: distinct E3 ligase pathway |
| Conditions | PROTAC ternary complex formation and degradation assays |
Why This Matters
This enables the exploration of protein degradation via a non-canonical E3 ligase (DCAF11), which may overcome resistance mechanisms associated with CRBN- or VHL-based degraders.
- [1] Tin G, et al. Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins. Bioorg Med Chem Lett. 2024 Jul 15;107:129779. View Source
